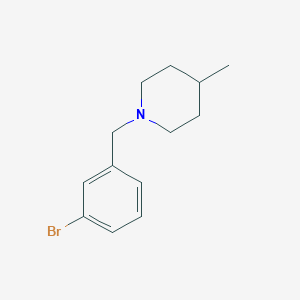

1-(3-Bromobenzyl)-4-methylpiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(3-Bromobenzyl)-4-methylpiperidine" is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various bromobenzyl compounds and piperidine derivatives, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the paper titled "Structure elucidation of a new designer benzylpiperazine: 4-bromo-2,5-dimethoxybenzylpiperazine" discusses the structure elucidation of a bromobenzylpiperazine, which is related to the compound due to the presence of a bromobenzyl moiety.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, alkylation, and formation of the piperidine ring. For example, the synthesis of "Methyl 3-Amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate" involves lithium–bromine exchange, addition of lithiate to an aldehyde, and a Pd-catalyzed alkoxycarbonylation step. These methods could potentially be adapted for the synthesis of "1-(3-Bromobenzyl)-4-methylpiperidine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of bromobenzyl compounds and piperidine derivatives can be elucidated using techniques such as NMR spectroscopy, X-ray crystallography, and theoretical calculations. For instance, the cocrystal of 2-amino-3-bromopyridine with 4-methylbenzoic acid was characterized using single-crystal X-ray analysis and NMR, which are essential tools for determining the structure of "1-(3-Bromobenzyl)-4-methylpiperidine."

Chemical Reactions Analysis

The chemical reactions involving bromobenzyl compounds and piperidine derivatives can be complex. For example, the Stevens rearrangement of a trimethylpiperidinium chloride and the reactions of thiobenzoylpiperidine with alkyl halides demonstrate the reactivity of the piperidine ring and the potential for substitution reactions at the benzyl position. These reactions could provide insights into the reactivity of "1-(3-Bromobenzyl)-4-methylpiperidine."

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzyl compounds and piperidine derivatives can be inferred from related studies. For example, the synthesis and characterization of poly(iminophenol)s derived from 4-bromobenzaldehyde provide information on the thermal, optical, electrochemical, and fluorescent properties of bromobenzyl compounds. These properties are crucial for understanding the behavior of "1-(3-Bromobenzyl)-4-methylpiperidine" in various environments and applications.

Aplicaciones Científicas De Investigación

Organic Synthesis and Methodologies

- Synthesis Techniques : A study by Qiu et al. (2009) describes a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound that, like "1-(3-Bromobenzyl)-4-methylpiperidine," involves bromination and could share synthetic pathways or applications in the development of pharmaceuticals or materials (Qiu et al., 2009).

Environmental and Health Impacts of Brominated Compounds

- Environmental Persistence and Toxicity : Research on parabens, which can be structurally related to other benzyl derivatives, indicates their environmental persistence and potential health effects. This suggests the importance of understanding the environmental behavior of brominated compounds, including potentially "1-(3-Bromobenzyl)-4-methylpiperidine" (Haman et al., 2015).

Propiedades

IUPAC Name |

1-[(3-bromophenyl)methyl]-4-methylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c1-11-5-7-15(8-6-11)10-12-3-2-4-13(14)9-12/h2-4,9,11H,5-8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPMCBFMFIKNOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromobenzyl)-4-methylpiperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B1289123.png)